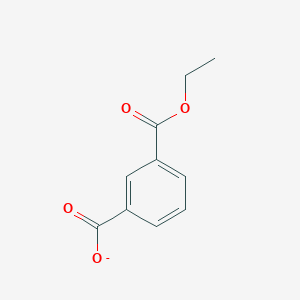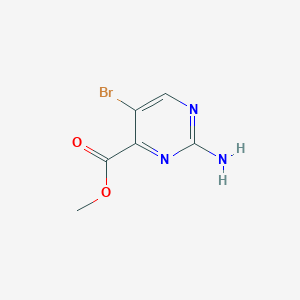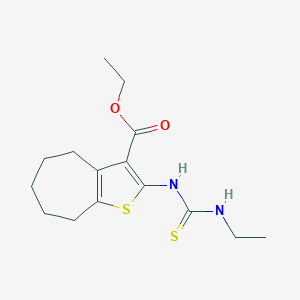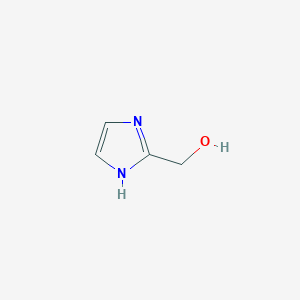
1H-Imidazol-2-ilmetanol
Descripción general
Descripción
1H-Imidazol-2-ylmethanol is a chemical compound with the molecular formula C4H6N2O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
1H-Imidazol-2-ylmethanol has a wide range of applications in scientific research:
Chemistry:
Catalysis: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Protein Interaction: It is used to study protein-ligand interactions and enzyme mechanisms.
Medicine:
Drug Development: It is explored as a potential pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Diagnostic Agents: It is used in the design of diagnostic agents for imaging and detection of biological targets.
Industry:
Material Science: It is utilized in the development of advanced materials, including polymers and coatings.
Electronics: It finds applications in the fabrication of electronic components and sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-ylmethanol can be synthesized through several methods. One common approach involves the reaction of imidazole with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: Imidazole and formaldehyde
Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide
Procedure: The imidazole is dissolved in a suitable solvent, such as water or ethanol, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, 1H-Imidazol-2-ylmethanol, is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of 1H-Imidazol-2-ylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation or crystallization, to obtain high-purity products.
Análisis De Reacciones Químicas
1H-Imidazol-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or under reflux.
Products: Oxidation of 1H-Imidazol-2-ylmethanol can yield imidazole-2-carboxaldehyde or imidazole-2-carboxylic acid, depending on the reaction conditions.
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Conditions: Reactions are performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Products: Reduction of 1H-Imidazol-2-ylmethanol can lead to the formation of imidazole-2-methanol or other reduced derivatives.
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Conditions: Reactions are typically carried out under anhydrous conditions with appropriate solvents.
Products: Substitution reactions can yield halogenated derivatives of 1H-Imidazol-2-ylmethanol, such as 2-chloromethylimidazole.
Mecanismo De Acción
The mechanism of action of 1H-Imidazol-2-ylmethanol involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that influence various biochemical processes. In enzyme inhibition, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Imidazole-2-carboxaldehyde: Used in organic synthesis and as an intermediate in pharmaceutical production.
Imidazole-2-carboxylic acid: Employed in the synthesis of bioactive molecules and as a building block in medicinal chemistry.
2-Methylimidazole: Utilized in the production of pharmaceuticals, agrochemicals, and as a curing agent for epoxy resins.
Uniqueness of 1H-Imidazol-2-ylmethanol: 1H-Imidazol-2-ylmethanol is unique due to its hydroxymethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This functional group enhances its utility in various synthetic and research applications, making it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
1H-imidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMATQMEHRJKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340729 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-26-3 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1H-Imidazol-2-ylmethanol?
A1: 1H-Imidazol-2-ylmethanol is an organic compound containing both an imidazole ring and a hydroxymethyl group.
- Spectroscopic Data: Characterization commonly involves 1H and 13C NMR. For instance, the (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol derivative was characterized using 1H and 13C{1H} NMR, high-resolution mass spectroscopy, and elemental analysis [].
Q2: How does 1H-Imidazol-2-ylmethanol and its derivatives act as ligands in metal complexes?
A2: 1H-Imidazol-2-ylmethanol and its derivatives, such as tris(1-methyl-1H-imidazol-2-yl)methanol ((mim)3COH), can act as multidentate ligands, coordinating to metal ions through the nitrogen atoms of the imidazole rings and the oxygen atom of the hydroxyl group. [, , ] The specific coordination mode (bidentate or tridentate) depends on the metal ion, steric factors, and reaction conditions. []
Q3: What are some examples of metal complexes featuring 1H-Imidazol-2-ylmethanol derivatives as ligands?
A3: * Iron Complexes: A variety of iron(II) and iron(III) complexes have been synthesized with (mim)3COH and related ligands. These include octahedral complexes like Fe((mim)3COH)22∙MeCN, which can rearrange to form chiral [Fe4O4]-cubane clusters. []* Other Metal Complexes: Copper(I), copper(II), and palladium(II) complexes have also been reported, showcasing the versatility of these ligands in coordinating to different metal centers. []
Q4: What are the potential applications of these metal complexes?
A4: The unique properties of metal complexes containing 1H-Imidazol-2-ylmethanol derivatives open up various potential applications:
- Redox-Active Materials: [Fe4O4]-cubane clusters exhibit redox activity, making them potentially useful as electron shuttles in catalytic or energy storage applications. []
- Biomimetic Chemistry: These ligands can serve as precursors for synthesizing biomimetic chelating ligands, potentially mimicking the active sites of metalloenzymes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


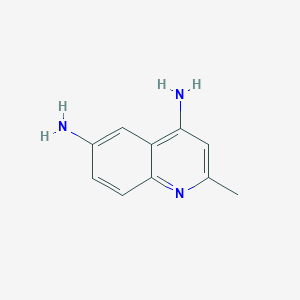

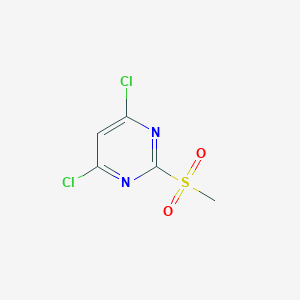
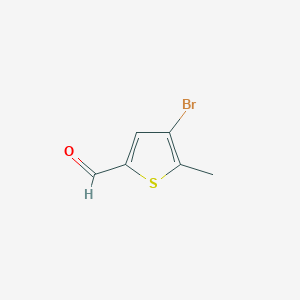
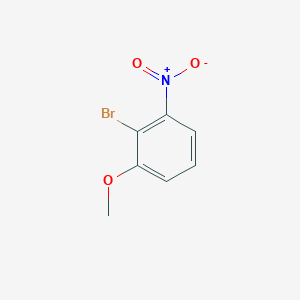
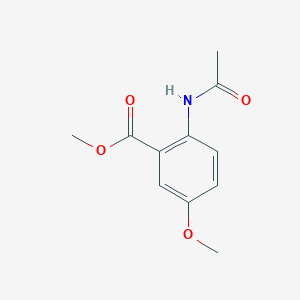
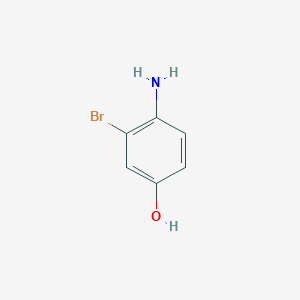
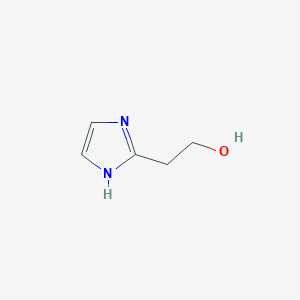

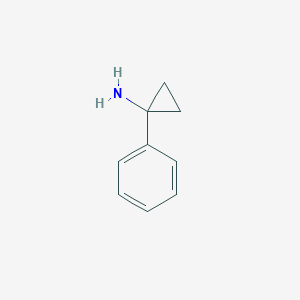
![5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B183265.png)
